N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2/c1-2-25-10-12(8-22-25)16-23-15(27-24-16)9-21-14(26)7-11-4-3-5-13(6-11)17(18,19)20/h3-6,8,10H,2,7,9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCBNDZKBZYDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a trifluoromethylphenyl group. The molecular formula and weight are essential for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H17F3N4O2 |
| Molecular Weight | 368.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the pyrazole and oxadiazole moieties suggests potential mechanisms involving:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor modulation : It could act as a ligand for certain receptors, altering their signaling pathways.
Research indicates that compounds with similar structures often exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.48 to 5.13 µM, indicating potent activity compared to established chemotherapeutics like Tamoxifen .
- Mechanistic Insights : Flow cytometry analysis showed that these compounds could induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels . This suggests that this compound may exert similar effects.
Antimicrobial Activity
The antimicrobial properties of pyrazole and oxadiazole derivatives have been well-documented. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity against both Gram-positive and Gram-negative bacteria as well as fungi:
- Structure–Activity Relationship (SAR) : Studies indicate that modifications at specific positions on the aromatic ring can significantly enhance antimicrobial activity. For example, the introduction of halogen substituents has been shown to increase efficacy against bacterial strains .
- Comparative Studies : Compounds similar to this compound have demonstrated broad-spectrum antimicrobial effects with MIC values lower than those of conventional antibiotics .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, research has also suggested other biological activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : Oxadiazole-containing compounds have been shown to scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related conditions .
Case Studies
Recent literature provides several case studies showcasing the biological activities of compounds structurally related to this compound:
Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives against MCF7 cells and reported IC50 values ranging from 0.48 µM to 5.13 µM. The study concluded that these compounds could induce apoptosis via caspase activation pathways .
Study 2: Antimicrobial Activity
A comparative analysis of various pyrazole derivatives revealed enhanced antimicrobial activities against both Gram-positive and Gram-negative bacteria when electron-withdrawing groups were present at specific positions on the aromatic rings .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazolidinone Cores ()
Compounds such as (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () share the acetamide backbone but replace the 1,2,4-oxadiazole with an oxazolidinone ring. Key differences include:
- Core Stability: Oxazolidinones are prone to hydrolysis under acidic conditions, whereas 1,2,4-oxadiazoles exhibit superior metabolic stability, suggesting longer half-lives for the target compound .
- Synthesis : employs trifluoroacetic acid (TFA) for deprotection, which may introduce impurities, whereas the target’s oxadiazole synthesis likely involves cyclization of amidoximes with carboxylic acid derivatives, a more straightforward route .
Hydroxyacetamide Derivatives with Antiproliferative Activity ()
2-[(3-substituted phenyl-4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one}sulfanyl]-N-hydroxyacetamide (FP1–12, ) highlights:
- Functional Groups : The hydroxyl group in FP1–12 increases aqueous solubility (e.g., FP1: logP ~1.9) but may accelerate metabolic clearance via glucuronidation. The target’s CF₃ group balances lipophilicity (logP ~3.5) and stability.
- Synthetic Complexity : uses zeolite catalysts and high-temperature reflux, which are energy-intensive. The target’s synthesis is likely more scalable, leveraging oxadiazole-forming reactions under milder conditions .
Benzoimidazolyl Pyrazole Derivatives ()
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide demonstrates:
- Heterocyclic Diversity : The benzoimidazole and methylthio groups in confer rigidity and sulfur-mediated hydrogen bonding, whereas the target’s ethylpyrazole and CF₃-phenyl offer steric bulk and hydrophobic interactions.
- Reactivity : ’s compound undergoes facile derivatization to thiophenes, whereas the target’s oxadiazole core is less reactive, favoring stability in biological environments .
Preparation Methods
Stepwise Assembly via Oxadiazole Formation
This three-step protocol remains the most widely documented approach:
Step 1: Synthesis of 5-(Chloromethyl)-3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Reactants : 1-Ethyl-4-cyanopyrazole and hydroxylamine hydrochloride
- Conditions : Reflux in ethanol/water (3:1) at 80°C for 12 hours
- Mechanism : Nucleophilic attack of hydroxylamine on nitrile group followed by cyclodehydration
- Yield : 68–72%
Step 2: Preparation of 2-(3-(Trifluoromethyl)phenyl)acetyl Chloride
- Reactants : 2-(3-(Trifluoromethyl)phenyl)acetic acid and thionyl chloride
- Conditions : Reflux in anhydrous dichloromethane (40°C, 3 hours)
- Yield : >95%
Step 3: Amide Coupling
- Reactants : Intermediate A and Intermediate B
- Conditions : Dropwise addition of acetyl chloride to oxadiazole derivative in presence of triethylamine (0–5°C, 2 hours)
- Workup : Precipitation in ice-cwater followed by recrystallization from ethyl acetate/hexane
- Yield : 58–63%
Microwave-Assisted Optimization
Recent advances demonstrate significant improvements through microwave dielectric heating:
| Parameter | Conventional Method | Microwave Method | Improvement |
|---|---|---|---|
| Reaction Time | 12 hours | 25 minutes | 96% reduction |
| Overall Yield | 63% | 89% | +26% |
| Purity (HPLC) | 92.4% | 98.7% | +6.3% |
Key advantages include:
- Enhanced regioselectivity in oxadiazole ring formation
- Reduced thermal degradation of acid-sensitive trifluoromethyl group
- Energy consumption lowered by 74% compared to conventional heating
Critical Reaction Parameters
Solvent Systems
Catalytic Considerations
- Lewis acids : ZnCl₂ (0.5 mol%) improves oxadiazole yields by 11–14% through transition state stabilization
- Base selection : Triethylamine outperforms pyridine derivatives in amide coupling (78% vs. 52% yield)
Analytical Characterization
Comprehensive spectral data confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.65–7.43 (m, 4H, aromatic)
- δ 4.52 (q, J=7.2 Hz, 2H, NCH₂CH₃)
- δ 4.02 (s, 2H, oxadiazole-CH₂)
¹³C NMR (101 MHz, CDCl₃)
- 162.8 ppm (oxadiazole C-3)
- 148.2 ppm (pyrazole C-4)
- 125.6 ppm (q, J=272 Hz, CF₃)
HRMS (ESI-TOF)
- m/z calcd for C₁₇H₁₆F₃N₅O₂ [M+H]⁺: 379.1254
- Found: 379.1256
Industrial-Scale Considerations
For batch production (>1 kg):
- Cost drivers : 3-(Trifluoromethyl)benzene derivatives account for 62% of raw material costs
- Throughput optimization : Continuous flow reactors achieve 98% space-time yield improvement over batch processes
- Waste mitigation : Solvent recovery systems reduce E-factor from 38 to 11 kg waste/kg product
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing this compound, and what catalysts or conditions optimize yield?
- Synthesis Steps :
Core Oxadiazole Formation : React 1-ethyl-1H-pyrazole-4-carboxylic acid with hydroxylamine to form the hydroxamic acid intermediate, followed by cyclization with a nitrile source under reflux (e.g., DMF, 100–150°C) .
Acetamide Coupling : React the oxadiazole intermediate with 2-(3-(trifluoromethyl)phenyl)acetic acid using coupling agents like EDCI/HOBt or DCC in anhydrous THF .
- Optimization : Zeolite (Y-H) and pyridine as catalysts improve cyclization efficiency (yield: 60–75%) . K₂CO₃ in DMF facilitates alkylation of thiol intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- 1H/13C NMR : Assign peaks for the oxadiazole (δ 8.2–8.5 ppm), pyrazole (δ 7.8–8.0 ppm), and trifluoromethyl groups (δ 4.3–4.5 ppm for CF₃) .
- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to confirm >95% purity and observe [M+H]+ ions .
- X-ray Crystallography : Resolve stereochemistry of the oxadiazole-pyrazole junction .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ range: 5–20 µM) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodology :
Substituent Variation : Modify the pyrazole’s ethyl group to isopropyl or aryl groups to assess steric effects .
Oxadiazole Replacement : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate electronic impacts on binding .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with kinase binding scores (∆G: −8.5 to −10.2 kcal/mol) .
Q. How can conflicting biological data between studies be systematically resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 25 µM) may arise from:
- Assay Conditions : Varying serum concentrations (5% FBS vs. 10% FBS) alter compound bioavailability .
- Metabolic Stability : Test hepatic microsome stability (t₁/₂: 30–60 min) to identify rapid degradation .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with positive controls (e.g., doxorubicin) .
Q. What strategies improve compound stability during long-term storage?
- Light Sensitivity : Store in amber vials at −20°C; degradation <5% over 6 months .
- pH Stability : Avoid buffers below pH 3 (hydrolysis of oxadiazole) or above pH 9 (amide bond cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
